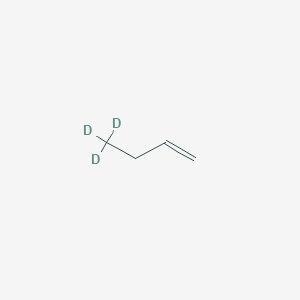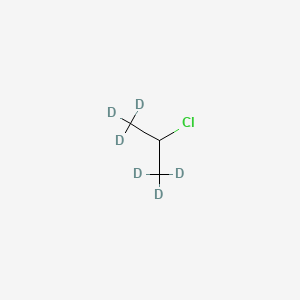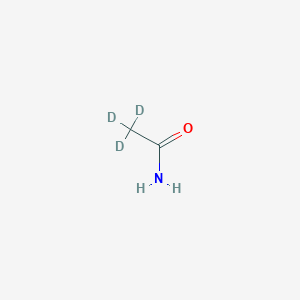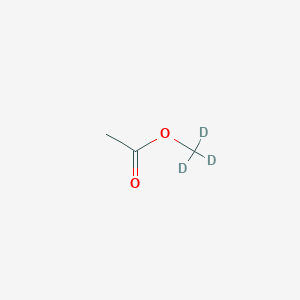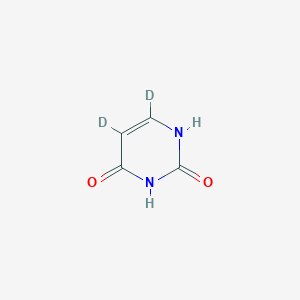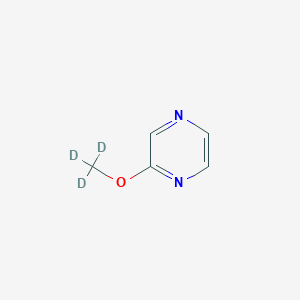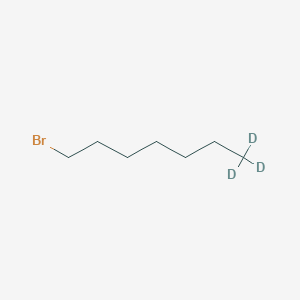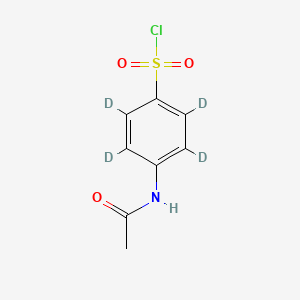
4-Acetamidobenzene-d4-sulfonylChloride
Overview
Description
4-Acetamidobenzene-d4-sulfonyl Chloride is a chemical compound with the molecular formula C8 D4 H4 Cl N O3 S and a molecular weight of 237.7 . It is categorized as a stable isotope labelled compound .
Molecular Structure Analysis
The molecular structure of 4-Acetamidobenzene-d4-sulfonyl Chloride consists of 8 carbon atoms, 4 deuterium atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule could not be found in the available resources.Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) have been highlighted for their effectiveness in degrading acetaminophen (ACT) from aqueous media, showcasing the potential utility of related compounds such as 4-acetamidobenzene-d4-sulfonyl chloride in environmental remediation. AOPs lead to the generation of various by-products, mechanisms, and kinetic profiles, contributing significantly to the understanding of chemical degradation pathways and their environmental impacts. The research underscores the importance of using computational methods to predict reactive sites in molecules, aiding in the optimization of AOPs for environmental applications (Qutob et al., 2022).
Chemical Modifications and Biological Activities of Polysaccharides
Chemical modifications, such as sulfonylation, have been extensively studied for their impact on the solubility and biological activities of D-glucans. These modifications can enhance the biological activities of glucans, including their anticoagulant, antitumor, antioxidant, and antiviral properties. Research in this area opens up new avenues for the development of chemically modified biomolecules with improved therapeutic and technological applications, highlighting the potential role of sulfonylation agents like 4-acetamidobenzene-d4-sulfonyl chloride (Kagimura et al., 2015).
Development of Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including those derived from 4-acetamidobenzene-d4-sulfonyl chloride, have been crucial in the development of various medicinal agents due to their wide spectrum of biological activities. This includes antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. The research underscores the importance of structural modifications in enhancing the bioactivity of sulfonamides, providing insights into the design of new drug molecules with broad spectrum, high activity, and low toxicity (Shichao et al., 2016).
Sulfonylation in Synthesis of Novel Cyclic Compounds
The synthesis of novel cyclic compounds containing aminobenzenesulfonamide showcases the versatility of sulfonylation reactions. These compounds, which can be derived from 4-acetamidobenzene-d4-sulfonyl chloride, find applications in organic syntheses and pharmaceutical development. The research emphasizes the role of sulfonylation in creating complex molecular structures, contributing to the discovery of new functional molecules and pharmaceuticals (Kaneda, 2020).
Safety and Hazards
properties
IUPAC Name |
4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCFKBQWDAJH-QFFDRWTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207876 | |
| Record name | Benzene-2,3,5,6-d4-sulfonyl chloride, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77435-44-0 | |
| Record name | Benzene-2,3,5,6-d4-sulfonyl chloride, 4-(acetylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77435-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-2,3,5,6-d4-sulfonyl chloride, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




